3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid
CAS No.: 1216366-99-2
Cat. No.: VC3398200
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216366-99-2 |
|---|---|
| Molecular Formula | C12H9BrN2O2 |
| Molecular Weight | 293.12 g/mol |
| IUPAC Name | (E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ |
| Standard InChI Key | ISOIEFYUOQFSLW-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br |
| SMILES | C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br |
Introduction
Basic Identification and Chemical Structure
Compound Identification
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is formally identified by its CAS number 1216366-99-2 and has the molecular formula C12H9BrN2O2. The compound has a molecular weight of 293.12 g/mol, making it a moderately sized organic molecule. According to IUPAC nomenclature, it is officially designated as (E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid, with the (E) prefix indicating the trans configuration of the double bond in the acrylic acid moiety.
The compound is classified as a research chemical and is primarily used for scientific investigations rather than therapeutic applications at this stage. It belongs to the broader chemical classes of pyrazole derivatives and cinnamic acid derivatives, both of which have been extensively studied for their diverse chemical properties and biological activities.
Structural Features
The chemical structure of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid comprises three main structural components that contribute to its chemical behavior and potential biological activities. The first component is a pyrazole heterocyclic ring featuring a bromine substituent at the 4-position, which influences its electronic properties and reactivity patterns. The second component is a phenyl ring that serves as a linking group, providing structural rigidity and hydrophobic character. The third component is an acrylic acid (prop-2-enoic acid) moiety, which introduces carboxylic acid functionality with potential for hydrogen bonding and further chemical transformations.
Chemical Identifiers and Digital Representation
For computational and database purposes, the compound can be represented by various chemical identifiers as shown in the following table:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ |
| Standard InChIKey | ISOIEFYUOQFSLW-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br |
| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br |
| PubChem Compound ID | 54909799 |
These digital representations serve as essential tools for researchers, allowing precise identification of the compound in chemical databases and facilitating computational studies of its properties and interactions.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is determined by its key functional groups . The carboxylic acid group can participate in typical reactions including esterification, amidation, and salt formation. The α,β-unsaturated bond in the acrylic acid moiety serves as a potential site for addition reactions, including Michael additions with nucleophiles. The bromine substituent on the pyrazole ring introduces an active site for various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, and Sonogashira reactions.
Synthesis Methods
General Synthetic Approach
The synthesis of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid typically involves multiple sequential steps, beginning with the preparation of the pyrazole ring component and its subsequent coupling with a phenyl derivative. The acrylic acid moiety is usually introduced in the final stages of the synthesis through appropriate carbon-carbon bond forming reactions.
Pyrazole Formation and Functionalization
The synthesis of the 4-bromo-1H-pyrazole component typically begins with commercially available pyrazole, which undergoes selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. Alternative approaches may involve the cyclization of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives followed by bromination.
Synthetic Steps for Related Compounds
Synthetic approaches for structurally similar compounds, such as cinnamide derivatives, have been documented in the literature . For instance, the synthesis of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one involved the reaction of cinnamic acid chloride with an appropriate piperazine derivative . This approach could potentially be adapted for the synthesis of derivatives of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid through appropriate functional group transformations.
Structural Analogs and Comparative Analysis
Comparison with Related Pyrazole Derivatives
Several structurally related compounds provide context for understanding the potential properties and applications of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid. One such analog is 3-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid (CAS 1020050-93-4), which features a similar brominated pyrazole and acrylic acid moiety but differs in the connection pattern and substituents on the phenyl ring .
This related compound contains a methoxy group on the phenyl ring, which enhances its lipophilicity and potentially affects its solubility and interaction with biological membranes . The methylene linker between the pyrazole and phenyl ring in this analog introduces greater conformational flexibility compared to the direct N-phenyl connection in 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid.
Analytical Characterization
Chromatographic Behavior
The chromatographic properties of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid would be influenced by its moderate polarity, contributed by both the carboxylic acid group and the aromatic systems. In reverse-phase HPLC, the compound would likely exhibit retention behavior consistent with other aromatic carboxylic acids, with retention times influenced by mobile phase pH due to the ionizable carboxylic acid group.
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